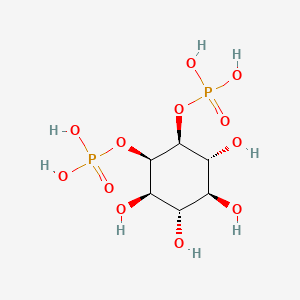

myo-Inositol 1,2-bisphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O12P2 |

|---|---|

Molecular Weight |

340.12 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3+,4+,5-,6+/m0/s1 |

InChI Key |

MCKAJXMRULSUKI-FTYOSCRSSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

Synonyms |

inositol 1,2-bisphosphate inositol 3,4-bisphosphate inositol 3,4-diphosphate myo-inositol 1,2-bisphosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Trajectories Involving Myo Inositol 1,2 Bisphosphate

De Novo Myo-Inositol Synthesis Pathway: Precursors to Myo-Inositol 1-Phosphate

The creation of myo-inositol within organisms begins with a de novo synthesis pathway that transforms a common glucose metabolite into the foundational inositol (B14025) ring structure. This process involves a series of enzymatic steps, culminating in the production of myo-inositol 1-phosphate, a direct precursor to free myo-inositol. wikipedia.org In humans, the kidneys are the primary site for this synthesis. wikipedia.org

Glucose-6-phosphate as the Primary Substrate

The de novo synthesis of myo-inositol initiates with glucose-6-phosphate (G6P), a key intermediate in central carbon metabolism. wikipedia.orgresearchgate.net This six-carbon sugar phosphate (B84403) is diverted from pathways like glycolysis and the pentose (B10789219) phosphate pathway to serve as the foundational molecule for inositol synthesis. unicamp.br The entire carbon backbone of G6P is utilized in an intramolecular cyclization reaction to form the inositol ring. researchgate.netcdnsciencepub.com This initial step underscores the direct link between carbohydrate metabolism and the production of inositol-based signaling molecules. nih.gov

Myo-Inositol-3-phosphate Synthase (MIPS) Activity and Isomerization

The conversion of D-glucose 6-phosphate to 1D-myo-inositol 3-phosphate (also known as L-myo-inositol 1-phosphate) is the first committed and rate-limiting step in myo-inositol biosynthesis. nih.govnih.gov This critical reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS), also known as myo-inositol-1-phosphate synthase (MIPS1). researchgate.netwikipedia.org MIPS is an isomerase that facilitates an intramolecular aldol (B89426) condensation. cdnsciencepub.comwikipedia.org The reaction mechanism involves the oxidation of the C5 hydroxyl group of G6P, followed by cyclization between C6 and C1, and subsequent reduction to form the inositol ring. nih.govnih.gov This process requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is tightly bound to the enzyme and recycled during the reaction. cdnsciencepub.comwikipedia.orguniprot.org The product, myo-inositol 3-phosphate, is the direct precursor that will be dephosphorylated in the final step of de novo synthesis. wikipedia.org

Myo-Inositol 1-Phosphate Dephosphorylation by Inositol Monophosphatases (IMPA)

The final step in the de novo synthesis of free myo-inositol is the hydrolysis of the phosphate group from myo-inositol 1-phosphate (or its enantiomer, myo-inositol 3-phosphate). wikipedia.orgresearchgate.net This dephosphorylation is carried out by the enzyme inositol monophosphatase (IMPA). researchgate.netgenecards.org IMPA is a crucial enzyme that not only finalizes the synthesis of myo-inositol but also participates in the recycling of inositol from various inositol phosphate signaling molecules. nih.govnih.gov By removing the phosphate group, IMPA releases free myo-inositol, which can then enter various metabolic pathways, including its conversion into phosphatidylinositol or further phosphorylation to form inositol polyphosphates. wikipedia.orggenecards.org

| Enzyme | Substrate | Product | Function |

| Myo-Inositol-3-phosphate Synthase (MIPS) | Glucose-6-phosphate | 1D-myo-inositol 3-phosphate | Catalyzes the rate-limiting step in de novo inositol synthesis. nih.govnih.gov |

| Inositol Monophosphatase (IMPA) | myo-Inositol 1-phosphate | myo-Inositol | Dephosphorylates inositol monophosphate to produce free myo-inositol. researchgate.netgenecards.org |

Pathways Leading to Myo-Inositol 1,2-bisphosphate Formation

This compound is not typically formed through direct phosphorylation of myo-inositol. Instead, its generation is primarily the result of the catabolism of more highly phosphorylated inositol species. This process involves a cascade of dephosphorylation events mediated by specific phosphatases.

Sequential Dephosphorylation of Higher Inositol Polyphosphates

The formation of this compound is an intermediate step in the complex degradation pathways of higher inositol polyphosphates, such as inositol pentakisphosphate (InsP5) and myo-inositol hexakisphosphate (InsP6). These pathways are catalyzed by a family of enzymes known as inositol polyphosphate phosphatases. uniprot.org These enzymes systematically remove phosphate groups from the inositol ring, leading to a variety of less phosphorylated isomers, each with potential biological roles.

The initial step in the catabolic cascade that can lead to this compound is the hydrolysis of myo-inositol hexakisphosphate (InsP6), also known as phytic acid. nih.govportlandpress.com This reaction is catalyzed by enzymes called phytases. cambridge.org The action of phytases on InsP6 results in the formation of various myo-inositol pentakisphosphate (InsP5) isomers. cambridge.orgplos.org For example, multiple inositol polyphosphate phosphatase 1 (MIPP1) can hydrolyze 1D-myo-inositol hexakisphosphate to produce 1D-myo-inositol 1,2,4,5,6-pentakisphosphate. uniprot.org This InsP5 isomer is a key substrate for subsequent dephosphorylation steps that ultimately yield this compound. uniprot.org

The following table outlines a specific enzymatic pathway for the degradation of InsP6.

| Enzyme | Substrate | Product |

| Multiple inositol polyphosphate phosphatase 1 (MIPP1) | 1D-myo-inositol hexakisphosphate | 1D-myo-inositol 1,2,4,5,6-pentakisphosphate. uniprot.org |

| Multiple inositol polyphosphate phosphatase 1 (MIPP1) | 1D-myo-inositol 1,2,4,5,6-pentakisphosphate | 1D-myo-inositol 1,2,5,6-tetrakisphosphate. uniprot.org |

| Multiple inositol polyphosphate phosphatase 1 (MIPP1) | 1D-myo-inositol 1,2,5,6-tetrakisphosphate | 1D-myo-inositol 1,2,6-trisphosphate. uniprot.org |

| Multiple inositol polyphosphate phosphatase 1 (MIPP1) | 1D-myo-inositol 1,2,6-trisphosphate | 1D-myo-inositol 1,2-bisphosphate. uniprot.org |

Dephosphorylation of Myo-Inositol Pentakisphosphates to Tetrakisphosphates

The pathway leading to this compound often begins with the dephosphorylation of myo-inositol pentakisphosphates (InsP₅). For instance, myo-inositol 1,2,4,5,6-pentakisphosphate can be hydrolyzed to form myo-inositol 1,2,5,6-tetrakisphosphate. uniprot.org Similarly, myo-inositol 1,3,4,5,6-pentakisphosphate (InsP₅[2OH]) is a substrate for enzymes that remove a phosphate group, leading to the formation of various myo-inositol tetrakisphosphates (InsP₄). biocyc.org This initial dephosphorylation is a critical step that channels the metabolic cascade towards the production of lower inositol phosphates.

Formation of Myo-Inositol Trisphosphates (e.g., Ins(1,2,6)P₃, Ins(1,2,3)P₃)

Following the formation of tetrakisphosphates, further dephosphorylation yields myo-inositol trisphosphates (InsP₃). A key intermediate in the pathway to this compound is myo-inositol 1,2,6-trisphosphate (Ins(1,2,6)P₃), which is generated from the dephosphorylation of myo-inositol 1,2,5,6-tetrakisphosphate. uniprot.orgtandfonline.com Another relevant trisphosphate, myo-inositol 1,2,3-trisphosphate (Ins(1,2,3)P₃), has also been identified as an intermediate in the dephosphorylation of phytic acid by certain enzymes. tandfonline.comnih.gov The formation of these specific trisphosphate isomers is a determining factor in the subsequent production of this compound.

Direct Conversion from Myo-Inositol 1,2,6-trisphosphate to this compound

The final step in this specific biosynthetic route is the direct dephosphorylation of myo-inositol 1,2,6-trisphosphate. This reaction is catalyzed by phosphatases that specifically remove the phosphate group at the 6-position, yielding this compound. uniprot.orgtandfonline.com This conversion represents a crucial juncture in the metabolic cascade, leading to the accumulation of this particular bisphosphate isomer.

Enzymes Catalyzing this compound Production

Several enzymes are capable of catalyzing the reactions that lead to the formation of this compound. These enzymes exhibit varying degrees of substrate specificity and are found in a range of organisms.

Role of Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) in InsP Dephosphorylation Cascades

Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) is a key enzyme in the metabolism of higher inositol polyphosphates in mammals. nih.gov It is known to hydrolyze myo-inositol hexakisphosphate (InsP₆) and myo-inositol 1,3,4,5,6-pentakisphosphate (InsP₅[2OH]) into a series of less phosphorylated inositols. uniprot.orguniprot.org The catalytic activity of MINPP1 includes the sequential dephosphorylation of InsP₆ down to this compound. uniprot.org Specifically, MINPP1 can catalyze the following reactions:

1D-myo-inositol 1,2,5,6-tetrakisphosphate + H₂O = 1D-myo-inositol 1,2,6-trisphosphate + phosphate uniprot.org

1D-myo-inositol 1,2,6-trisphosphate + H₂O = 1D-myo-inositol 1,2-bisphosphate + phosphate uniprot.org

Recent studies have shown that MINPP1 can generate both Ins(1,2)P₂ and its enantiomer Ins(2,3)P₂ from InsP₆ in vitro. acs.orgbiorxiv.org

Contribution of Phytases (e.g., 3-Phytase, 6-Phytase) in this compound Generation

Phytases are a class of phosphatases that initiate the dephosphorylation of phytic acid (myo-inositol hexakisphosphate). wikipedia.org Depending on the initial position of hydrolysis, they are classified as 3-phytases, 6-phytases, etc. tandfonline.comwikipedia.org These enzymes, found in plants, fungi, and bacteria, can generate a series of lower inositol phosphates, including this compound. tandfonline.comwikipedia.org For example, a phytase from rice bran has been shown to produce D-myo-inositol 1,2-bisphosphate as an intermediate during the hydrolysis of phytic acid. tandfonline.com Fungal phytases, such as those from Aspergillus niger, also degrade phytic acid stepwise, potentially leading to the accumulation of tris- and bisphosphates. nih.gov The pathway can proceed through intermediates like D-myo-inositol 1,2,5,6-tetrakisphosphate and D-myo-inositol 1,2,6-trisphosphate, ultimately yielding D-myo-inositol 1,2-bisphosphate. tandfonline.com

Characterization of Enzyme Specificity for this compound Precursors

The production of this compound is highly dependent on the substrate specificity of the acting phosphatases. MINPP1, for instance, exhibits a broad substrate range among higher inositol polyphosphates but demonstrates specific sequential dephosphorylation steps. uniprot.orguniprot.org While it acts on InsP₆ and InsP₅[2OH], it ultimately leads to the formation of this compound through the Ins(1,2,6)P₃ intermediate. uniprot.orgacs.org

Phytases also display varied substrate specificities. Some are highly specific for phytic acid, while others can hydrolyze a broader range of phosphorylated compounds. wikipedia.org The specific pathway of phytic acid dephosphorylation and the resulting intermediates, including the precursors to this compound, are determined by the origin and type of the phytase. For example, the phytase from Bacillus subtilis degrades myo-inositol hexakisphosphate via D-Ins(1,2,5,6)P₄ to D-Ins(1,2,6)P₃, which is then further dephosphorylated. researchgate.net

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Precursor(s) | Product(s) |

|---|---|---|

| Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) | myo-Inositol 1,2,6-trisphosphate | This compound |

| Phytase (from rice bran) | myo-Inositol 1,2,6-trisphosphate | D-myo-inositol 1,2-bisphosphate |

| Phytase (from Bacillus subtilis) | D-myo-inositol 1,2,6-trisphosphate | D-myo-inositol 2,6-bisphosphate |

Catabolic Pathways of this compound

The breakdown of this compound is a controlled process that prevents its accumulation and allows for the recycling of myo-inositol and phosphate. This catabolism is essential for maintaining the intricate balance of the inositol phosphate signaling network.

Hydrolysis of this compound to Myo-Inositol Monophosphates

The principal catabolic route for this compound is its hydrolysis into myo-inositol monophosphates. This reaction, catalyzed by specific phosphatases, involves the removal of one of the two phosphate groups. Depending on which phosphate is cleaved, the product can be either myo-inositol 1-monophosphate or myo-inositol 2-monophosphate. For instance, the hydrolysis of D-myo-inositol 1,2-bisphosphate can yield D-myo-inositol 1-monophosphate and myo-inositol 2-monophosphate. tandfonline.com Research on rice bran acid phosphatase has shown that the hydrolysis of phytic acid proceeds through a series of intermediates, including D-myo-inositol 1,2-bisphosphate, which is then further hydrolyzed to myo-inositol monophosphates. tandfonline.com Specifically, the final monophosphate products observed were predominantly myo-inositol 2-phosphate (93%) and a smaller fraction of D-myo-inositol 1-phosphate (7%). tandfonline.com

Identification of Specific Phosphatases Acting on this compound

Several enzymes have been identified that can dephosphorylate this compound. One of the key enzymes in this process is the multiple inositol polyphosphate phosphatase (MIPP) . expasy.orgqmul.ac.uk This enzyme is capable of hydrolyzing a range of inositol polyphosphates. expasy.orguniprot.orguniprot.org The reaction catalyzed by MIPP on this compound results in the formation of myo-inositol 2-phosphate and inorganic phosphate. expasy.orgqmul.ac.ukuniprot.orguniprot.org MIPP's activity is not limited to this substrate, as it is involved in the stepwise degradation of higher inositol polyphosphates, such as myo-inositol hexakisphosphate, ultimately leading to the formation of this compound as an intermediate. expasy.orgqmul.ac.uk

Another class of enzymes, phytases , also plays a role in the catabolism of inositol phosphates. uniprot.orguniprot.org These enzymes catalyze the hydrolysis of phytic acid (myo-inositol hexakisphosphate) in a stepwise manner, which includes the formation and subsequent hydrolysis of myo-inositol bisphosphate. uniprot.orguniprot.org For example, a phytase from Thermothelomyces thermophilus has been shown to produce myo-inositol 2-monophosphate as the final product of phytic acid degradation, a pathway that involves this compound as an intermediate. uniprot.org

Phosphatases Acting on myo-Inositol 1,2-bisphosphate

| Enzyme | EC Number | Substrate(s) | Product(s) | Organism/Tissue Source |

|---|---|---|---|---|

| Multiple inositol polyphosphate phosphatase (MIPP) | 3.1.3.62 | 1D-myo-inositol 1,2-bisphosphate | 1D-myo-inositol 2-phosphate + phosphate | Rat liver, Human, Yeast, Plants |

| Phytase A | 3.1.3.8 | myo-inositol hexakisphosphate (stepwise hydrolysis) | myo-inositol 2-monophosphate (end product) | Thermothelomyces thermophilus |

| Acid Phosphatase with Phytase Activity | N/A | D-myo-inositol 1,2-bisphosphate | myo-inositol 2-phosphate, D-myo-inositol 1-phosphate | Rice Bran |

Interconversion and Isomerization within the Myo-Inositol Bisphosphate Pool

The cellular pool of myo-inositol bisphosphates is a dynamic environment where isomers can be interconverted, although direct isomerization of this compound to other bisphosphate forms is not a primary metabolic route. Instead, its levels are regulated through the carefully orchestrated actions of kinases and phosphatases that connect the various inositol phosphate pools. The hydrolysis of this compound contributes to the pool of myo-inositol monophosphates, which can then be re-phosphorylated by specific kinases to form different myo-inositol bisphosphate isomers, such as myo-inositol 1,4-bisphosphate.

The broader inositol phosphate network is characterized by a series of phosphorylation and dephosphorylation reactions that allow for rapid changes in the concentrations of specific signaling molecules in response to cellular needs. nih.gov This interconnectedness means that disruptions in one part of the pathway can have widespread effects on the entire inositol phosphate profile. nih.gov While direct isomerization between conformers can occur, the distinct metabolic pathways for the synthesis and degradation of each isomer are the primary means of regulating their individual concentrations.

Enzymatic Regulation and Structural Biology Relevant to Myo Inositol 1,2 Bisphosphate

Enzymatic Machinery Governing Myo-Inositol 1,2-bisphosphate Levels

The concentration of this compound is dynamically regulated by the activity of specific enzymes that catalyze its synthesis and degradation. While the pathways leading to its formation through dephosphorylation of higher inositol (B14025) polyphosphates are well-documented, the direct synthesis via phosphorylation remains less understood.

Myo-Inositol Polyphosphate Phosphatases: Isozymes and Substrate Preferences

Multiple inositol polyphosphate phosphatases (MINPPs) are key enzymes in the catabolism of higher inositol polyphosphates, including myo-inositol hexakisphosphate (InsP6). These enzymes exhibit broad substrate specificity, sequentially removing phosphate (B84403) groups from the inositol ring. This compound is a known intermediate in the dephosphorylation cascade catalyzed by certain MINPP isozymes.

For instance, the enzyme multiple inositol-polyphosphate phosphatase (EC 3.1.3.62) catalyzes the sequential hydrolysis of myo-inositol hexakisphosphate. This process can lead to the formation of this compound through the dephosphorylation of myo-inositol 1,2,6-trisphosphate. mdpi.com Further hydrolysis of this compound by this enzyme yields myo-inositol 2-phosphate. mdpi.com Studies on recombinant MINPP1 have shown that it can generate a mixture of this compound and myo-inositol 2,3-bisphosphate in the later stages of InsP6 dephosphorylation. acs.org

The cellular localization of MINPPs is critical for their function. While MINPP1 is primarily found in the endoplasmic reticulum lumen, this compartmentalization separates it from its cytosolic inositol phosphate substrates, suggesting complex regulatory mechanisms controlling their interaction. plos.orgnih.govnih.gov Loss-of-function mutations in the MINPP1 gene have been linked to pontocerebellar hypoplasia, highlighting the physiological importance of this enzyme in regulating inositol phosphate metabolism. nih.gov

| Enzyme | EC Number | Substrate(s) Leading to Ins(1,2)P2 | Product(s) from Ins(1,2)P2 | Cellular Localization |

|---|---|---|---|---|

| Multiple inositol-polyphosphate phosphatase | 3.1.3.62 | myo-Inositol 1,2,6-trisphosphate | myo-Inositol 2-phosphate | Endoplasmic Reticulum |

Phytase Family Enzymes and their Dephosphorylation Specificities

Phytases are a class of phosphatases that are particularly efficient at dephosphorylating phytic acid (InsP6), the primary storage form of phosphorus in plants. The stepwise dephosphorylation of phytic acid by phytases from various sources, including plants, fungi, and bacteria, often proceeds through a pathway that includes this compound as an intermediate.

For example, the dephosphorylation of InsP6 by phytase from wheat bran follows two routes, both of which converge to produce D/L-myo-inositol 1,2-bisphosphate. mdpi.comwikipedia.org This intermediate is then further hydrolyzed to myo-inositol. Similarly, acid phosphatase with phytase activity from rice bran has been shown to produce this compound from the dephosphorylation of myo-inositol 1,2,6-trisphosphate and myo-inositol 1,2,3-trisphosphate. maayanlab.cloudhmdb.ca

Phytases from microbial sources, such as Aspergillus niger, also generate this compound during the hydrolysis of phytic acid. The pathway involves the sequential removal of phosphate groups, leading to D-Ins(1,2)P2 before final dephosphorylation to Ins(2)P. researchgate.net The substrate specificity of phytases can vary, with some showing a preference for higher phosphorylated inositols, while others can efficiently hydrolyze lower intermediates like myo-inositol bisphosphates. pnas.org This variation can lead to the accumulation of intermediates such as myo-inositol tris- and bisphosphates during phytate degradation by some phytases. nih.gov

| Phytase Source | Dephosphorylation Pathway Intermediate | Final Product(s) |

|---|---|---|

| Wheat Bran (Triticum aestivum) | D/L-myo-Inositol 1,2-bisphosphate | myo-Inositol |

| Rice Bran | D-myo-Inositol 1,2-bisphosphate | myo-Inositol monophosphate |

| Aspergillus niger | D-myo-Inositol 1,2-bisphosphate | myo-Inositol 2-monophosphate |

| Thermothelomyces thermophilus | 1D-myo-Inositol 1,2-bisphosphate | 1D-myo-Inositol 2-phosphate |

Regulatory Mechanisms of Enzyme Activity

The activities of the enzymes that control the levels of this compound are subject to intricate regulatory mechanisms, ensuring that its concentration is appropriate for the cell's metabolic and signaling needs. These mechanisms include allosteric regulation by substrates and other molecules, as well as control at the level of gene expression.

Transcriptional and Post-Translational Control of Enzyme Expression

The expression of genes encoding myo-inositol polyphosphate phosphatases and phytases is tightly regulated at the transcriptional level, often in response to cellular phosphate status. For instance, the transcription of the phytase gene (phyC) in Bacillus amyloliquefaciens is controlled by the PhoPR two-component system, which is activated under phosphate starvation conditions. mdpi.com The response regulator PhoP can act as both a positive and negative regulator of phyC transcription depending on its concentration. mdpi.com Similarly, in Streptomyces coelicolor, the expression of a phytase gene is induced by phosphate limitation through the response regulator PhoP. frontiersin.org In plants like wheat, the activity of phytase is primarily controlled at the transcriptional level, with specific motifs in the promoter region of phytase genes being responsible for their regulation, particularly during seed development. uniprot.org

Post-translational modifications (PTMs) represent another layer of regulation for these enzymes. PTMs are covalent modifications to proteins after their synthesis and can include processes like glycosylation, phosphorylation, and the formation of disulfide bridges. nih.gov For example, many fungal phytases are glycosylated, and this modification can impact their stability and catalytic properties. ebi.ac.uk Disulfide bridges are also important for maintaining the three-dimensional structure of histidine acid phytases. ebi.ac.uk While specific PTMs directly regulating the activity of phosphatases on this compound are not extensively detailed, it is a recognized mechanism for controlling enzyme function in the broader context of inositol phosphate metabolism. pnas.orgfrontiersin.org

Structural Characterization of Enzymes Interacting with this compound

The enzymatic regulation of this compound is intrinsically linked to the structure and function of the phosphatases that catalyze its formation. The primary enzyme responsible for generating a range of inositol phosphates, including this compound, is Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1). nih.govuniprot.org This enzyme sequentially hydrolyzes phosphate groups from higher inositol polyphosphates like myo-inositol hexakisphosphate (InsP6) and myo-inositol pentakisphosphate (InsP5). nih.govuniprot.orguniprot.org Understanding the three-dimensional structures of MINPP1 and related phosphatases provides critical insights into their catalytic mechanisms and substrate interactions.

Crystallographic and Cryo-EM Studies of Phosphatases

High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in elucidating the architecture of inositol phosphatases. While a dedicated structure of an enzyme in complex with this compound is not extensively documented, the structures of related enzymes, both in their unbound (apo) state and in complex with other substrates or inhibitors, offer a clear blueprint for their function.

For instance, the crystal structure of the tetrameric inositol 1-phosphate phosphatase from the hyperthermophile Thermotoga maritima reveals a quaternary assembly where individual dimers resemble the human inositol monophosphatase (IMPase). nih.gov Notably, this study captured significant conformational differences in the active site loop across different subunits, highlighting the dynamic nature of the catalytic site. nih.gov Similarly, a cryo-EM structure of the Salmonella effector inositol phosphate phosphatase, SopB, was determined at a resolution of 2.62 Å, providing detailed architectural information. rcsb.org

The structure of bovine inositol polyphosphate 1-phosphatase, which hydrolyzes the 1-position phosphate from substrates like inositol 1,4-bisphosphate, has been solved at 2.3 Å resolution using X-ray crystallography. acs.orgwustl.edu These studies required recombinant protein expression to overcome the low natural abundance of the enzyme. wustl.edu Furthermore, structural analyses of other key enzymes in inositol phosphate signaling, such as the human type-3 inositol 1,4,5-trisphosphate receptor (IP3R-3) by cryo-EM and inositol 1,4,5-trisphosphate 3-kinase by crystallography, have revealed complex regulatory mechanisms and substrate-binding domains. nih.govnih.gov

| Enzyme | Organism | Method | Resolution | PDB ID | Key Findings |

|---|---|---|---|---|---|

| Inositol Phosphate Phosphatase SopB | Salmonella enterica | Cryo-EM | 2.62 Å | 8JZL | Revealed the high-resolution structure of this bacterial effector phosphatase. rcsb.org |

| Inositol 1-Phosphate Phosphatase (TM1415) | Thermotoga maritima | X-ray Crystallography | N/A | N/A | Showed a tetrameric structure with conformational flexibility in the active site loop (beta-hairpin vs. alpha-helical). nih.gov |

| Inositol Polyphosphate 1-Phosphatase | Bovine | X-ray Crystallography | 2.3 Å | N/A | Determined the three-dimensional structure of the recombinant enzyme. acs.orgwustl.edu |

| Inositol Monophosphatase SuhB | Mycobacterium tuberculosis | X-ray Crystallography | 2.6 Å | N/A | Characterized the apo form, revealing a monomeric state in the absence of the Mg2+ activator. nih.gov |

| Type-II Inositol Polyphosphate 5-Phosphatase (INPP5B) | Human | X-ray Crystallography | 2.89 Å | 5A7I | Structure solved in complex with a synthetic biphenyl (B1667301) polyphosphate surrogate, providing mechanistic insights. nih.gov |

Enzyme-Substrate Binding Interfaces and Active Site Architectures

The active sites of inositol phosphatases are exquisitely shaped to accommodate the myo-inositol ring and its phosphate groups. The binding interface is typically a positively charged pocket designed to interact with the negatively charged phosphate moieties of the substrate.

Structural studies of human IMPase bound to inositol-1-phosphate demonstrate the precise nature of this interaction. Specificity-determining contacts are formed through hydrogen bonds between enzyme side chains and the hydroxyl groups of the inositol ring. For example, in human IMPase, residue Glu213 forms hydrogen bonds with the C3 and C4 hydroxyls, while Asp93 interacts with the C6-hydroxyl. nih.gov This network of interactions ensures correct positioning of the substrate for catalysis.

In more complex enzymes like the human inositol 1,4,5-trisphosphate 3-kinase, the substrate-binding domain is a distinct structural feature. It consists of a unique four-helix insertion that envelops the inositol phosphate substrate within a highly positive pocket, a feature that explains its substrate specificity. nih.gov The bifunctional phosphatase from Methanococcus jannaschii (MJ0109) has been crystallized with bound substrates, showing two metal ions and one substrate molecule coordinated within each active site of the dimeric enzyme. acs.org

Cellular and Molecular Functions of Myo Inositol 1,2 Bisphosphate As a Metabolic Intermediate

Role in Inositol (B14025) Phosphate (B84403) Homeostasis and Flux

Myo-Inositol 1,2-bisphosphate, also known as Ins(1,2)P₂, is an integral component of the inositol phosphate (InsP) metabolic network, which governs a vast array of cellular functions. The homeostasis of inositol phosphates—the balance between their synthesis, degradation, and interconversion—is critical for maintaining cellular fidelity. The concentration of any single InsP isomer is tightly controlled by a suite of kinases and phosphatases that allow for rapid shifts in the "inositol code" in response to cellular needs. researchgate.netguidetopharmacology.orgportlandpress.com

Ins(1,2)P₂ exists within this dynamic flux as an intermediate in the dephosphorylation cascade of higher inositol polyphosphates. A key enzyme in this process is the Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1), a phytase-like enzyme responsible for hydrolyzing myo-inositol hexakisphosphate (InsP₆). uniprot.orguniprot.org Research has shown that MINPP1 can dephosphorylate InsP₆ and its intermediates, leading to the formation of less phosphorylated inositols. uniprot.org Specifically, MINPP1 is capable of hydrolyzing 1D-myo-inositol 1,2,6-trisphosphate to produce 1D-myo-inositol 1,2-bisphosphate. uniprot.orguniprot.org

Indirect Influence on Broader Phosphoinositide Signaling Networks

The influence of this compound extends beyond its immediate metabolic reactions, indirectly affecting the larger phosphoinositide signaling networks that are fundamental to eukaryotic cell communication.

Connection to the Inositol Lipid Cycle (Phosphatidylinositol turnover)

The inositol lipid cycle, centered on the synthesis and breakdown of phosphatidylinositol (PI) and its phosphorylated derivatives (PIPs), is a cornerstone of cellular signaling. guidetopharmacology.orgwikipedia.org The cycle begins with the synthesis of PI from free myo-inositol and CDP-diacylglycerol. portlandpress.comnih.gov This PI is then sequentially phosphorylated to form key signaling lipids like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂). wikipedia.org The hydrolysis of PtdIns(4,5)P₂ by phospholipase C generates the well-known second messengers inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) and diacylglycerol (DAG). wikipedia.org

This compound is connected to this cycle through the broader metabolic network that ensures a steady supply of the ultimate precursor, myo-inositol. The dephosphorylation of all inositol phosphates, including the pathway that generates Ins(1,2)P₂, eventually leads to the regeneration of free myo-inositol, which can then be re-incorporated into the PI cycle. guidetopharmacology.org Therefore, the flux through the InsP₆ dephosphorylation pathway, which produces Ins(1,2)P₂, is intrinsically linked to the availability of the foundational molecule required for the entire phosphoinositide signaling cascade. While not a direct participant in the canonical PI cycle, its formation is a crucial part of the metabolic loop that sustains it.

Modulation of Cellular Events through Downstream Inositol Phosphates

The metabolic pathway that generates this compound is part of a larger cascade that produces a variety of signaling molecules. While Ins(1,2)P₂ itself is suggested to be a potential second messenger, its downstream products and related isomers play definite roles in modulating cellular events. medchemexpress.com The dephosphorylation cascade does not terminate at bisphosphate; MINPP1 and other phosphatases continue to hydrolyze these compounds, ultimately producing inositol monophosphates and free inositol. uniprot.orgacs.org

More significantly, the pathway producing Ins(1,2)P₂ is an offshoot of the metabolism of highly phosphorylated inositols like InsP₆ and inositol pyrophosphates (PP-InsPs). These molecules are not merely storage forms of phosphate but are active signaling molecules implicated in a multitude of cellular processes, including gene expression, DNA repair, RNA export, and the regulation of phosphate homeostasis. nih.govfrontiersin.orgfrontiersin.orgnih.gov For example, the dephosphorylation of InsP₆ can generate Ins(1,2,3)P₃, a molecule noted for its potential role in binding intracellular iron and inhibiting the formation of free radicals. portlandpress.com A study that synthesized this compound found that it potentiated the production of hydroxyl radicals in an iron-catalyzed reaction, suggesting a role in modulating cellular redox chemistry. nih.gov By being part of the metabolic network that controls the levels of these potent signaling molecules, Ins(1,2)P₂ indirectly influences the vast array of cellular events they regulate.

Significance in Non-Human Biological Systems

The importance of the myo-inositol phosphate family, including this compound, is not confined to mammalian cells. These molecules are found across different kingdoms of life, where they have adapted to fulfill specialized roles.

This compound in Plant Metabolism and Stress Responses

In plants, myo-inositol and its derivatives are central to metabolism, development, and responding to environmental challenges. nih.govmdpi.com Myo-inositol is the precursor for cell wall components, serves as a transport form of carbohydrates, and is the backbone for numerous signaling molecules. nih.gov The most abundant inositol phosphate in plants is myo-inositol hexakisphosphate (InsP₆), also known as phytic acid, which functions as a primary storage reserve for phosphorus in seeds. nih.govfrontiersin.org

The broader inositol phosphate network is crucial for plant stress responses. Various inositol phosphates and phosphoinositides act as signaling molecules in pathways that respond to abiotic stresses like drought, salinity, and temperature fluctuations. frontiersin.orgmdpi.com For example, the synthesis of InsP₆ is not just for storage; it and its pyrophosphorylated derivatives (PP-InsPs) are involved in hormone signaling and phosphate sensing. frontiersin.orgoup.com While direct evidence for the specific role of this compound in plants is limited, it is an expected intermediate in the breakdown of phytic acid during germination and in the general metabolic turnover of inositol phosphates. Given the central role of this metabolic network, Ins(1,2)P₂ is an implicit participant in the intricate signaling and metabolic adjustments that allow plants to adapt to and survive environmental stress.

Presence and Roles in Microbial and Archaeal Systems (e.g., as an osmolyte precursor)

Inositol and its phosphorylated derivatives are vital for many prokaryotes, where they are often involved in maintaining osmotic balance and protecting against environmental stress. researchgate.net In hyperthermophilic archaea and some bacteria, a major osmolyte is di-myo-inositol-phosphate (DIP), a molecule synthesized from precursors derived from the core inositol metabolic pathway, such as myo-inositol-1-phosphate. asm.orgasm.orgnih.gov The synthesis of these osmolytes is critical for survival in extreme environments like high-temperature marine habitats. asm.orgasm.org

While DIP is a prominent example, other inositol phosphates are also present and functional in microbes. Research involving the bacterium Pseudomonas aeruginosa has suggested a role for myo-inositol 1,2,3-trisphosphate, a direct precursor to Ins(1,2)P₂, as a siderophore that promotes iron uptake. nih.gov The same study noted that this compound could influence iron-related chemistry. nih.gov This suggests that in certain bacteria, lower inositol phosphates may be involved in essential processes like mineral acquisition. The ability to utilize inositol and its various phosphorylated forms from the environment is widespread among soil and pathogenic bacteria, indicating the general importance of this class of compounds as a carbon and energy source. researchgate.net

Evolutionary Conservation of this compound Metabolism

This compound, a stereoisomer of inositol bisphosphate, serves as a key metabolic intermediate in the intricate and highly conserved inositol phosphate pathway. This pathway is fundamental across a vast range of eukaryotic organisms, playing a crucial role in cellular signaling and metabolic regulation. The metabolism of this compound is intrinsically linked to the broader network of inositol phosphate synthesis and degradation, highlighting its importance in maintaining cellular homeostasis.

The primary enzyme responsible for the direct metabolism of this compound is the Multiple Inositol Polyphosphate Phosphatase (MINPP1), which carries the enzyme commission (EC) number 3.1.3.62. genome.jpqmul.ac.uk This enzyme catalyzes the dephosphorylation of various inositol polyphosphates. Specifically, this compound is generated through the action of MINPP1 on 1D-myo-inositol 1,2,6-trisphosphate. Subsequently, MINPP1 further dephosphorylates 1D-myo-inositol 1,2-bisphosphate to yield 1D-myo-inositol 2-phosphate. genome.jpuniprot.orguniprot.orguniprot.org This sequential removal of phosphate groups is a critical step in the catabolism of higher inositol phosphates, such as myo-inositol hexakisphosphate (InsP6), also known as phytic acid. genome.jpqmul.ac.uk

The evolutionary conservation of the inositol phosphate pathway, and by extension the metabolism of this compound, is evident from the widespread presence of the key enzyme L-myo-inositol 1-phosphate synthase (MIPS) and inositol phosphate kinases across diverse life forms, including archaea, eukaryotes, and even some viruses. nih.govresearchgate.netucl.ac.uk The enzymes responsible for the synthesis of inositol polyphosphates have been identified in all eukaryotic genomes, underscoring their fundamental biological importance. researchgate.net

The enzyme MINPP1, which directly processes this compound, is itself highly conserved across eukaryotes. Orthologs of MINPP1 have been identified in a wide array of organisms, from the social amoeba Dictyostelium discoideum to mammals, including rats and humans. uniprot.orguniprot.orguniprot.orggenecards.org This broad evolutionary distribution signifies the ancient origins and the sustained functional importance of this metabolic pathway throughout eukaryotic evolution. The conservation of a 'core catalytic structure' among these enzymes suggests an essential function in cellular metabolism across the biological kingdom. nih.gov

The inositol phosphate network, including the intermediates like this compound, is recognized for its role in a plethora of cellular processes. While higher inositol phosphates are involved in signaling, gene regulation, and ion channel function, the metabolic cascade that includes this compound ensures the recycling and interconversion of these vital molecules. pnas.orgnih.govresearchgate.net The presence of this pathway in both plants and animals, with key enzymes being well-conserved, points to a common evolutionary origin and a fundamental role in eukaryotic cell biology. mdpi.com

Enzymatic Reactions Involving this compound

The metabolic transformation of this compound is primarily governed by the hydrolytic activity of phosphatases. The key reactions are detailed in the table below.

| Reaction | Substrate | Enzyme | Product |

| Synthesis | 1D-myo-inositol 1,2,6-trisphosphate | Multiple Inositol Polyphosphate Phosphatase (MINPP1) (EC 3.1.3.62) | 1D-myo-inositol 1,2-bisphosphate |

| Degradation | 1D-myo-inositol 1,2-bisphosphate | Multiple Inositol Polyphosphate Phosphatase (MINPP1) (EC 3.1.3.62) | 1D-myo-inositol 2-phosphate |

Advanced Methodological Approaches for Myo Inositol 1,2 Bisphosphate Research

Isotopic Labeling Strategies for Tracing Myo-Inositol 1,2-bisphosphate Metabolism

Isotopic labeling is a powerful strategy to trace the metabolic fate of myo-inositol and its phosphorylated derivatives within complex biological systems. By introducing atoms with a higher atomic mass (e.g., ¹³C or ³H) into precursor molecules, scientists can follow their incorporation into downstream metabolites, providing insights into pathway dynamics and fluxes.

Use of [¹³C]-labeled Myo-Inositol Precursors and Related Isotopomers

The use of uniformly labeled [¹³C₆]myo-inositol has become a important tool for interrogating the metabolism of inositol (B14025) phosphates. nih.govucl.ac.uk This non-radioactive, stable isotope can be introduced into cell cultures, where it is taken up and metabolized into various [¹³C₆]-labeled InsP and inositol pyrophosphate (PP-InsP) species. researchgate.net This metabolic labeling approach enables the detection and quantification of these otherwise spectroscopically silent molecules within complex mixtures, often without the need for extensive separation or enrichment. ucl.ac.uk

One of the key advantages of using ¹³C-labeled precursors is their compatibility with Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org NMR analysis of extracts from cells labeled with [¹³C₆]myo-inositol provides detailed structural information, ensuring the reliable identification of different InsP species. ucl.ac.uk This technique has been successfully used to monitor the in vitro activity of enzymes like IP6K1 in real time and to analyze the cellular pools of InsPs and PP-InsPs in mammalian cells, such as HCT116 cells. nih.govresearchgate.net

Furthermore, researchers have synthesized asymmetrically ¹³C-labeled myo-inositol isotopomers to differentiate between enantiomeric forms of InsPs, which is difficult to achieve with other methods. biorxiv.org By using singly-labeled 1-[¹³C₁]myo-inositol or doubly labeled 4,5-[¹³C₂]Ins, it has been possible to identify the specific enantiomers of inositol phosphates present in mammalian cells. biorxiv.org

| Isotopically Labeled Precursor | Analytical Technique | Key Findings |

| [¹³C₆]myo-inositol | NMR Spectroscopy | Enabled real-time monitoring of IP6K1 enzymatic activity and quantification of InsP and PP-InsP pools in mammalian cells. nih.govucl.ac.uk |

| [¹³C₆]myo-inositol | CE-ESI-MS | Allowed for accurate monitoring of InsPs and PP-InsPs from different cellular synthesis pathways. researchgate.netnih.gov |

| 1-[¹³C₁]myo-inositol | NMR Spectroscopy | Used to differentiate and identify specific enantiomers of inositol phosphates in mammalian cells. biorxiv.org |

| [³H]-myo-inositol | SAX-HPLC | A widely used, highly sensitive method for detecting and discriminating various InsP species and isomers. nih.gov |

Metabolic Flux Analysis and Pathway Elucidation

Stable isotope labeling is instrumental for metabolic flux analysis, which quantifies the rates of metabolic reactions. By feeding cells precursors like [¹³C₆]-D-glucose or [¹³C₆]-myo-inositol, researchers can trace the contribution of different metabolic pathways to the cellular InsP pool. nih.gov For instance, [¹³C₆]-D-glucose can be converted to [¹³C₆]InsP₅ and [¹³C₆]InsP₆, revealing the extent of endogenous inositol synthesis. nih.gov

This approach has demonstrated that a significant portion of the InsP pool can be generated from endogenously synthesized inositol, a contribution that is often missed by traditional methods that rely on low concentrations of exogenous radiolabeled inositol to maximize labeling efficiency. nih.gov By comparing the incorporation of labels from different precursors, it is possible to dissect the compartmentalized synthesis of inositol phosphates and uncover previously unknown metabolic pathways in mammals. researchgate.netnih.gov

Chromatographic Separation and Purification Techniques

The separation of individual inositol phosphate (B84403) isomers from complex biological extracts is a critical step for their accurate analysis. Due to their structural similarity and negative charge, specialized chromatographic techniques are required.

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a cornerstone technique for the separation of inositol phosphates. mdpi.com This method separates molecules based on the strength of their negative charge, which is determined by the number of phosphate groups. It has been widely used in conjunction with [³H]-myo-inositol radiolabeling for the sensitive detection and quantification of various InsP species, including non-enantiomeric isomers and PP-InsPs. nih.govnih.gov

The typical SAX-HPLC protocol involves extracting soluble polyphosphates from labeled cells, followed by separation on the HPLC column and detection of radioactivity in the collected fractions. mdpi.com While sensitive, a major limitation of traditional SAX-HPLC methods using salt-based gradients is their incompatibility with mass spectrometry (MS) detection. researchgate.net

Capillary Electrophoresis (CE) for Inositol Phosphate Separation

Capillary Electrophoresis (CE) has emerged as a powerful, high-resolution alternative for the separation of inositol phosphates. nih.gov CE separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. This technique is particularly well-suited for the analysis of highly charged InsPs and PP-InsPs, offering excellent separation of regioisomers. nih.gov

A significant advancement has been the coupling of Capillary Electrophoresis with Electrospray Ionization Mass Spectrometry (CE-ESI-MS). researchgate.net This combination leverages the high separation efficiency of CE with the sensitive and specific detection capabilities of MS, enabling the analysis of complex InsP mixtures with high sensitivity and without the need for derivatization. researchgate.net

| Technique | Principle of Separation | Advantages | Limitations |

| SAX-HPLC | Anion exchange based on the number of phosphate groups. | High sensitivity when combined with radiolabeling; robust and widely used. nih.govmdpi.com | Traditional salt gradients are incompatible with MS; may have lower resolution for complex isomers compared to CE. researchgate.net |

| CE | Differential migration of charged analytes in an electric field. | High separation efficiency and resolution for isomers; requires only nanoliter sample volumes. nih.govrsc.org | Lower sample loading capacity compared to HPLC. |

Mass Spectrometry-based Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and quantification of inositol phosphates. It measures the mass-to-charge ratio of ions, providing molecular weight and structural information.

The coupling of separation techniques like CE with electrospray ionization mass spectrometry (CE-ESI-MS) has significantly advanced the field. researchgate.net This setup allows for the sensitive detection of numerous InsP and PP-InsP isomers, even those present at low abundance in biological samples. nih.gov The use of stable isotope-labeled (SIL) internal standards, such as [¹³C₆]InsP₆, is crucial for accurate, matrix-independent quantification, as these standards compensate for analyte loss and matrix effects during sample preparation and analysis. researchgate.netuni-freiburg.de

High-resolution mass spectrometry, such as that performed on an Orbitrap mass spectrometer, provides highly characteristic mass spectra for inositol phosphates. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to confirm the identity of different inositol phosphate isomers. nih.gov Recent developments in CE-MS methods have led to the identification of novel PP-InsP isomers in mammalian tissues, such as 4/6-PP-InsP₅ and 2-PP-InsP₅, expanding our understanding of inositol phosphate biology. rsc.orgrsc.org The sensitivity of these methods is sufficient to measure PP-InsPs in patient-derived samples like colon biopsies and peripheral blood mononuclear cells. rsc.orgrsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the quantification of inositol phosphates, including this compound, in complex biological matrices. This method offers high selectivity and sensitivity, allowing for the detection and quantification of low-abundance species.

The general workflow for LC-MS/MS analysis involves the separation of this compound from other cellular components via liquid chromatography, followed by its ionization and subsequent fragmentation in the mass spectrometer. The specific fragmentation patterns of the parent ion are then used for its unambiguous identification and quantification. While direct LC-MS/MS methods for this compound are not extensively detailed in the literature, the principles applied to other inositol phosphates are transferable. For instance, a method developed for myo- and chiro-inositol utilized a triple quadrupole tandem mass spectrometer and demonstrated high precision and accuracy, with a correlation coefficient greater than 0.9991 over a range of 0.05-25.0 µg/mL nih.gov. Such methods can be adapted for this compound by optimizing the chromatographic separation and the mass spectrometric parameters, such as precursor and product ion selection, for this specific isomer.

A significant advantage of LC-MS/MS is its ability to be performed with minimal sample preparation and without the need for derivatization, which is often required for other analytical techniques like gas chromatography. nih.govresearchgate.net This reduces the potential for sample loss and analytical variability.

Interactive Data Table: Performance Characteristics of a Representative LC-MS/MS Method for Inositol Isomers

| Parameter | Value | Reference |

| Linearity Range | 0.05-25.0 µg/mL | nih.gov |

| Correlation Coefficient (r²) | >0.9991 | nih.gov |

| Intra-day Precision (%RSD) | 0-10.0% | nih.gov |

| Intra-day Accuracy (%RE) | 0-6.0% | nih.gov |

| Inter-day Precision (%RSD) | 0-14.3% | nih.gov |

| Inter-day Accuracy (%RE) | 0-10.0% | nih.gov |

Challenges in Separating this compound from Isobaric Compounds

A significant analytical challenge in the study of this compound is its separation from isobaric compounds, which are molecules that have the same nominal mass. These include other inositol bisphosphate isomers (e.g., myo-inositol 1,4-bisphosphate, myo-inositol 3,4-bisphosphate) and other sugar phosphates. biorxiv.org The structural similarity of these compounds makes their chromatographic separation difficult, yet it is crucial for accurate quantification and functional studies.

Various chromatographic techniques have been explored to address this challenge. Ion-pair chromatography has been shown to be effective in separating different inositol phosphate isomers, including trisphosphate isomers, by utilizing a hetaeron and adjusting the solvent pH. nih.gov This method can offer superior resolution compared to traditional anion-exchange chromatography. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is another promising approach for separating highly polar compounds like inositol phosphates.

The separation of lower phosphorylated inositols, such as bisphosphates, from isobaric sugar phosphates remains a particularly difficult task. biorxiv.org The development of highly selective chromatographic methods, potentially in combination with high-resolution mass spectrometry, is essential to overcome this hurdle and ensure the accurate measurement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis

Metabolic labeling with stable isotopes, such as ¹³C-labeled myo-inositol, coupled with 2D NMR techniques like ¹H,¹³C-Heteronuclear Multiple Quantum Coherence (HMQC), has emerged as a powerful strategy for tracing the metabolic fate of myo-inositol and identifying the resulting inositol phosphates in complex cell extracts. biorxiv.orgnih.gov This approach enables the quantification of inositol phosphates without the need for analytical separation, which is particularly beneficial for studying the dynamics of inositol phosphate metabolism in vivo. biorxiv.orgnih.gov

In Vitro and In Vivo Enzymatic Assays for Activity Profiling

Enzymatic assays are crucial for characterizing the enzymes involved in the metabolism of this compound, including the kinases that phosphorylate myo-inositol and the phosphatases that dephosphorylate it. These assays can be performed both in vitro, using purified enzymes and substrates, and in vivo, by measuring enzymatic activity in cell or tissue extracts.

In vitro assays allow for the detailed characterization of enzyme kinetics, substrate specificity, and the effects of inhibitors or activators. A common approach for assaying myo-inositol dehydrogenase, an enzyme in the myo-inositol metabolic pathway, involves monitoring the production of NADH spectrophotometrically. nih.gov This principle can be adapted to study enzymes that produce or consume this compound.

In vivo activity profiling provides insights into the regulation of this compound metabolism within a cellular context. This can involve the use of radiolabeled precursors, such as [³H]myo-inositol, to trace the flux through metabolic pathways and measure the accumulation of specific inositol phosphates in response to various stimuli.

While specific enzymatic assays for this compound are not extensively documented, the methodologies developed for other inositol phosphates provide a solid foundation for designing such assays. For example, the dephosphorylation of phytic acid (myo-inositol hexakisphosphate) can be monitored by measuring the release of myo-inositol, a principle that could be applied to a phosphatase acting on this compound. libios.fr

Regulation of Myo Inositol 1,2 Bisphosphate Levels and Cellular Responses

Cellular Homeostasis of Myo-Inositol and its Phosphates

The maintenance of stable intracellular levels of myo-inositol and its phosphorylated derivatives, including myo-inositol 1,2-bisphosphate, is critical for cellular function. nih.govucl.ac.uk This homeostasis is achieved through a dynamic balance between de novo synthesis, uptake from the environment, and the enzymatic activities of kinases and phosphatases. nih.govresearchgate.net

Cells acquire myo-inositol through two primary routes. Firstly, it can be synthesized de novo from glucose-6-phosphate through the sequential action of two enzymes: myo-inositol-1-phosphate synthase (MIPS), also known as ISYNA1 in mammals, which converts glucose-6-phosphate to myo-inositol-1-phosphate; and inositol (B14025) monophosphatase (IMPase), which dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol. researchgate.netresearchgate.netwikipedia.orgcdnsciencepub.com Secondly, cells can import myo-inositol from the extracellular environment via specific transporters, such as the sodium/myo-inositol cotransporters (SMIT1 and SMIT2) and the H+/myo-inositol transporter (HMIT). nih.govucl.ac.ukresearchgate.net The expression of these transporters can be regulated by factors like hypertonic stress, highlighting an adaptive mechanism to control intracellular inositol levels. researchgate.net

Once inside the cell, myo-inositol serves as the precursor for a vast array of phosphorylated derivatives, created by the action of various inositol kinases. ucl.ac.ukresearchgate.net This family of molecules, often referred to as inositol phosphates (IPs), includes everything from inositol monophosphate to the fully phosphorylated inositol hexakisphosphate (InsP₆). mdpi.commdpi.com The generation of this diversity is a key aspect of inositol-based signaling. nih.gov The levels of these IPs are tightly controlled by the opposing activities of inositol kinases and phosphatases. ucl.ac.ukresearchgate.net

Metabolic labeling studies in human cell lines have identified this compound (often quantified as the sum of its enantiomers, Ins(1,2)P₂ and Ins(2,3)P₂) as a major cellular metabolite. acs.orgbiorxiv.org Its formation is not believed to occur during the primary synthesis pathway leading to InsP₆. Instead, evidence suggests it is generated downstream from the degradation of higher inositol phosphates. acs.org A key enzyme in this process is the Multiple Inositol Polyphosphate Phosphatase (MINPP1), an enzyme that degrades InsP₆. qmul.ac.ukgenome.jp Studies have shown that the cellular levels of Ins(2,3)P₂ are dependent on the presence and activity of MINPP1, positioning this phosphatase as a critical regulator of this compound concentrations. acs.org

Table 1: Key Enzymes in Myo-Inositol and Inositol Phosphate (B84403) Homeostasis

| Enzyme Name | Abbreviation | Function | References |

| myo-Inositol-1-Phosphate Synthase | MIPS / ISYNA1 | Catalyzes the conversion of Glucose-6-Phosphate to myo-Inositol-1-Phosphate. | researchgate.netresearchgate.netcdnsciencepub.com |

| Inositol Monophosphatase | IMPase | Dephosphorylates myo-Inositol-1-Phosphate to free myo-Inositol. | researchgate.netresearchgate.net |

| Multiple Inositol Polyphosphate Phosphatase | MINPP1 | Degrades higher inositol polyphosphates like InsP₆; involved in the formation of this compound. | acs.orgqmul.ac.uknih.gov |

| Inositol Polyphosphate Multikinase | IPMK | A key kinase in the synthesis of higher inositol phosphates (InsP₄, InsP₅). | mdpi.com |

| Inositol Pentakisphosphate 2-kinase | IPPK | Converts Inositol 1,3,4,5,6-pentakisphosphate (InsP₅) to Inositol hexakisphosphate (InsP₆). | mdpi.com |

Interplay with Other Signaling Molecules and Pathways (non-human specific)

The inositol phosphate network, including this compound, does not operate in isolation. It is deeply integrated with other major signaling and metabolic pathways, acting as a central coordinator of cellular responses. mdpi.com This interplay allows cells to translate a wide range of external and internal signals into specific physiological actions.

Inositol phosphates are intrinsically linked to the phosphoinositide signaling system. mdpi.com The lipid-dependent pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂ or PIP₂), which releases inositol 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG). mdpi.comwikipedia.org InsP₃ is a well-established second messenger that mobilizes intracellular calcium, while also serving as a precursor for the synthesis of higher inositol phosphates through a cascade of kinase activities. mdpi.commdpi.com This connects the entire soluble inositol phosphate family to receptor-tyrosine kinase and G-protein coupled receptor pathways that activate phospholipase C. wikipedia.org

Furthermore, inositol phosphates, particularly the highly phosphorylated species like inositol pyrophosphates (PP-InsPs), function as "metabolic messengers." pnas.org They are involved in sensing and reporting on the cell's energy status and phosphate availability. mdpi.compnas.org Research has shown that the inositol phosphate network interacts with multiple proteins involved in fundamental metabolic processes, including nucleotide and carbohydrate metabolism, underscoring its role in maintaining energy homeostasis. mdpi.compnas.org

The regulatory roles of inositol phosphates extend across different organisms, with distinct features observed in various model systems.

In Yeast: The regulation of myo-inositol synthesis is a well-studied example of metabolic control. The expression of the INO1 gene, which encodes MIPS, is tightly regulated by the availability of inositol. It is activated when cellular inositol is depleted and repressed by the Opi1 protein, which is itself regulated by the cAMP-dependent protein kinase A pathway. ucl.ac.uk This demonstrates a direct link between inositol metabolism and nutrient-sensing pathways.

In Plants: Myo-inositol signaling has unique connections to hormone perception. Inositol phosphates have been identified as crucial components that bind to plant hormone receptors, directly implicating them in the control of growth and development. nih.gov The synthesis of inositol phosphates like myo-inositol (1,4,5)-trisphosphate occurs in response to various environmental signals, highlighting their role in plant adaptation. nih.gov

This broad integration allows the inositol phosphate system to influence a diverse range of cellular events, from immediate responses like calcium release to long-term processes such as metabolic programming and gene expression. mdpi.commdpi.com

Compartmentalization of this compound Metabolism within Cells

The spatial organization of metabolic pathways is a fundamental principle of cellular biology, and the metabolism of inositol phosphates is a prime example of its importance. The compartmentalization of enzymes involved in the synthesis and degradation of molecules like this compound is crucial for preventing unwanted cross-reactions and allowing for separate regulation of distinct signaling pools. nih.gov

A key finding in this area is the specific localization of the Multiple Inositol Polyphosphate Phosphatase (MINPP1). nih.gov This enzyme, which plays a role in the degradation of higher inositol phosphates and the generation of lower phosphates like Ins(1,2,3)P₃ and potentially Ins(1,2)P₂, is restricted to the lumen of the endoplasmic reticulum (ER). qmul.ac.uknih.gov This sequestration is not arbitrary; it serves to physically separate the metabolism of soluble inositol phosphates within the ER from the signaling activities of lipid-anchored phosphoinositides, such as PtdIns(3,4,5)P₃, which are primarily located at the plasma membrane. nih.gov

The significance of this compartmentalization has been demonstrated experimentally. Studies have shown that if MINPP1 is artificially expressed in the cytosol, it can dephosphorylate lipid substrates like PtdIns(3,4,5)P₃, thereby disrupting growth-promoting signals that depend on this lipid messenger. nih.gov Therefore, confining MINPP1 to the ER is essential to protect the integrity of phosphoinositide signaling pathways in the cytosol and at the cell membrane. nih.gov

This spatial separation allows the cell to maintain two distinct but related inositol-based signaling systems:

The Inositol Phosphate System: A network of soluble messengers within the cytosol and specific organelles like the ER, involved in processes like calcium signaling, phosphate homeostasis, and metabolic regulation. nih.govmdpi.com

The Phosphoinositide System: A network of lipid messengers embedded in cellular membranes, crucial for regulating ion channels, vesicle trafficking, and acting as docking sites for signaling proteins. nih.govpnas.org

The controlled environment of the ER lumen allows enzymes like MINPP1 to act on their specific soluble substrates without interfering with the structurally similar headgroups of membrane-bound phosphoinositides. This compartmentalization provides a critical layer of regulation, ensuring that the distinct messages conveyed by soluble inositol phosphates and membrane-bound phosphoinositides are correctly propagated without interference. nih.gov

Future Research Directions and Unresolved Questions Regarding Myo Inositol 1,2 Bisphosphate

Identification of Novel Enzymes Directly Synthesizing or Catabolizing Myo-Inositol 1,2-bisphosphate

The precise enzymatic machinery responsible for the direct synthesis and breakdown of this compound is not fully characterized. While it is known that inositol (B14025) polyphosphate multikinase (IPMK) and inositol pentakisphosphate 2-kinase (IPPK) are key players in the phosphorylation of the inositol ring, and various phosphatases, including multiple inositol polyphosphate phosphatase 1 (MINPP1), are involved in its dephosphorylation, the specific enzymes that directly produce and degrade this compound are still being elucidated. biorxiv.orgacs.org

Recent studies have suggested that this compound, along with its enantiomer myo-inositol 2,3-bisphosphate, can be generated from the dephosphorylation of inositol hexakisphosphate (InsP6) by MINPP1. acs.org However, the in vitro activity of MINPP1 produces a mixture of both isomers, while cells often exhibit a selective accumulation of myo-inositol 2,3-bisphosphate. researchgate.net This discrepancy points towards the existence of yet unidentified phosphatases with specific activities or regulatory mechanisms that control the fate of InsP6 dephosphorylation products. researchgate.net The potential for other enzymes to be involved in the direct synthesis from lower-order inositol phosphates or the specific catabolism of this compound remains an open and critical area of investigation.

Comprehensive Mapping of this compound Flux in Diverse Organisms

Understanding the dynamic changes in the cellular concentration of this compound, or its metabolic flux, is crucial to deciphering its physiological relevance. Metabolic flux analysis using stable isotopomers of myo-inositol has emerged as a powerful technique to trace the incorporation of labeled precursors into various inositol phosphate (B84403) pools. nih.gov This approach has provided initial insights into the origin of related compounds like myo-inositol 2,3-bisphosphate from InsP6 in human cells. biorxiv.orgnih.gov

However, a comprehensive mapping of the flux through the this compound pool itself is still lacking across a wide range of organisms and cell types. Future research should aim to quantify the rates of synthesis and degradation of this specific isomer under various physiological and pathological conditions. Such studies would help to determine how its levels are modulated in response to different stimuli and in different biological contexts, from single-celled eukaryotes to complex mammalian systems.

Elucidation of Specific Binding Partners or Effectors of this compound

A key to understanding the function of any signaling molecule is the identification of its downstream effectors. While the binding partners of more abundant inositol phosphates like phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) and phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) have been extensively studied, specific and high-affinity binding partners for this compound remain largely unknown. nih.gov

The unique phosphorylation pattern of this compound, particularly the presence of the 2-phosphate group, suggests that it may interact with a distinct set of proteins. acs.org The axial orientation of the 2-hydroxyl group in the myo-inositol ring is a key feature for recognition by certain protein domains. acs.orgnih.gov Future research efforts should focus on employing techniques such as affinity chromatography with synthesized this compound as bait, co-immunoprecipitation, and proteomic approaches to identify proteins that specifically interact with this isomer. pnas.org The characterization of these binding partners will be instrumental in revealing the signaling pathways and cellular processes regulated by this compound.

Exploration of Evolutionary Divergence in this compound Metabolism

The synthesis of myo-inositol itself is an ancient and conserved pathway, with the key enzyme L-myo-inositol 1-phosphate synthase (MIPS) found across diverse organisms from prokaryotes to eukaryotes. nih.gov The metabolism of inositol phosphates, however, shows considerable diversity throughout evolution. nih.gov Investigating the evolutionary trajectory of this compound metabolism could offer valuable clues about its fundamental roles.

Comparative genomic and biochemical studies across a broad range of species could reveal how the enzymes responsible for the synthesis and degradation of this compound have evolved. For instance, while some enzymes are highly conserved, others may be present only in specific lineages, suggesting specialized functions. nih.gov Understanding the evolutionary divergence of the pathways involving this isomer will not only shed light on its core, conserved functions but also highlight its adaptation to specific physiological needs in different organisms.

Q & A

Basic Research Questions

Q. How can myo-inositol 1,2-bisphosphate be reliably detected and quantified in cellular extracts?

- Methodological Answer : High-performance ion chromatography (HPIC) with suppressed conductivity detection is effective for separating inositol phosphate isomers based on charge and size. For example, Chen and Li (2003) demonstrated the separation of phytic acid and related inositol phosphates using anion-exchange columns with NaOH gradients . To improve specificity, spiked synthetic standards (e.g., myo-inositol 1,2-bisphosphate) should be used for calibration, and interference from cellular metal ions (e.g., Fe³⁺) must be minimized via chelators like EDTA .

Q. What enzymatic pathways synthesize and degrade myo-inositol 1,2-bisphosphate in mammalian cells?

- Methodological Answer : Synthesis occurs via phosphorylation of myo-inositol by inositol kinases (e.g., IPMK) or dephosphorylation of higher phosphates (e.g., myo-inositol 1,2,3-trisphosphate) by phosphatases like MINPP1. Degradation involves specific phosphatases such as inositol polyphosphate 1-phosphatase. Radiolabeled [³H]-myo-inositol tracing combined with HPLC analysis can track metabolic flux . Enzyme inhibition assays (e.g., lithium for phosphatase inhibition) further clarify pathway contributions .

Q. What is the role of myo-inositol 1,2-bisphosphate in plant phloem signaling and metabolism?

- Methodological Answer : myo-Inositol 1,2-bisphosphate serves as a precursor for phytic acid (phosphate storage) and phosphatidylinositol bisphosphates (signaling lipids). Its interconversion with myo-inositol is regulated by kinases/phosphatases (e.g., CaIMP in chickpea). Genetic knockout models (e.g., Arabidopsis vtc4 mutants) and enzymatic activity assays (pH/temperature optima, substrate specificity) validate its metabolic roles .

Advanced Research Questions

Q. How can regioselective phosphorylation of myo-inositol derivatives achieve stereochemically pure 1,2-bisphosphate synthesis?

- Methodological Answer : Orthoester protection strategies (e.g., 1,2-O-cyclohexylidene) combined with silyl ethers (tetraisopropyldisiloxane) enable selective phosphorylation at the 1,2-positions. Han et al. (2004) demonstrated this approach using enzymatic resolution of enantiomers, followed by deprotection and phosphorylation . Nuclear magnetic resonance (NMR) and X-ray crystallography confirm regiochemical fidelity .

Q. How do conflicting reports on iron-binding affinities of myo-inositol 1,2-bisphosphate arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from buffer conditions (pH, ionic strength) and competing ligands (e.g., ATP). Spiers et al. (1996) used equilibrium dialysis to measure Fe³⁺ binding, but isothermal titration calorimetry (ITC) under standardized conditions (e.g., 25°C, 150 mM NaCl) provides more reliable affinity constants . Metal-free buffers (treated with Chelex resin) reduce confounding interactions .

Q. What experimental designs address compartmentalization challenges in studying myo-inositol 1,2-bisphosphate metabolism?

- Methodological Answer : Subcellular fractionation (e.g., differential centrifugation) isolates organelles (nucleus, cytoplasm) to localize inositol phosphate pools. Fluorescent biosensors (e.g., GFP-tagged PH domains) track spatial dynamics in live cells. Yu et al. (2023) combined lipidomics and metabolomics to distinguish membrane-bound (phosphatidylinositol) vs. soluble inositol phosphates .

Q. How does myo-inositol 1,2-bisphosphate interact with other inositol phosphates in cell cycle regulation?

- Methodological Answer : Synchronized cell cultures (e.g., double thymidine block) paired with LC-MS/MS quantify temporal changes in inositol phosphate levels. Barker et al. (2004) identified cell cycle-dependent fluctuations in myo-inositol 1,2-bisphosphate, suggesting cross-talk with myo-inositol 1,2,3-trisphosphate during G1/S transition . siRNA knockdown of specific kinases/phosphatases (e.g., IPMK) further elucidates regulatory nodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.